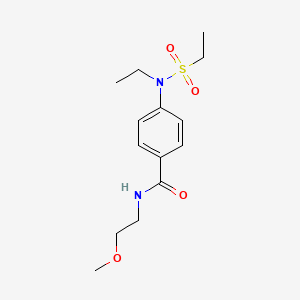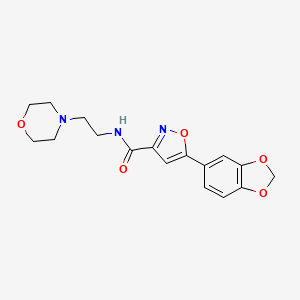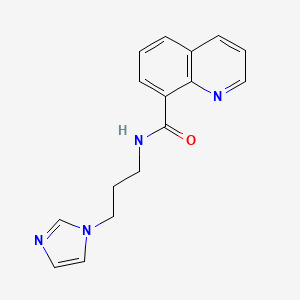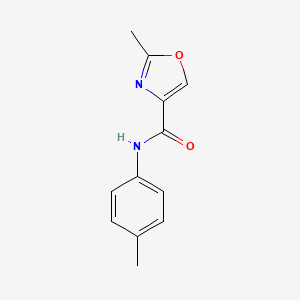![molecular formula C16H22N2O2 B4492208 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide](/img/structure/B4492208.png)
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide
Übersicht
Beschreibung
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a methoxy group at the 6-position and an ethyl chain linked to a 2-methylbutanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyindole, which is commercially available or can be synthesized from indole through methoxylation.
Formation of the Ethyl Chain: The 6-methoxyindole is reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form 6-methoxy-1H-indol-3-yl ethyl ether.
Amidation: The ethyl ether is then subjected to amidation with 2-methylbutanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 6-hydroxy-1H-indol-3-yl ethyl-2-methylbutanamide.
Reduction: N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamine.
Substitution: 5-nitro-6-methoxy-1H-indol-3-yl ethyl-2-methylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
- N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide
Uniqueness
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide is unique due to its specific substitution pattern on the indole ring and the presence of the 2-methylbutanamide moiety. This structural uniqueness may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-11(2)16(19)17-8-7-12-10-18-15-9-13(20-3)5-6-14(12)15/h5-6,9-11,18H,4,7-8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMACSIKONAYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCCC1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4492127.png)
![5,6-di-2-furyl-N-[3-(4-morpholinyl)propyl]furo[2,3-d]pyrimidin-4-amine](/img/structure/B4492135.png)

![2-bicyclo[2.2.1]hept-2-yl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4492141.png)
![1-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4492142.png)

![4-methyl-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4492152.png)
![6-[(4-Methylphenoxy)methyl]-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4492169.png)
![1-METHANESULFONYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4492176.png)
![2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B4492192.png)


![2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4492212.png)
